

# Synthesis of Dicofol from Technical Grade DDT: A Technical Guide

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## Compound of Interest

Compound Name: *Dicofol*

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This technical guide provides an in-depth overview of the synthesis of **Dicofol**, an organochlorine acaricide, from technical grade dichlorodiphenyltrichloroethane (DDT). The document details the chemical pathway, experimental protocols, and purification methods, with a focus on producing a product with reduced levels of DDT-related impurities.

## Introduction

**Dicofol**, chemically known as 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol, is a miticide structurally similar to DDT.<sup>[1]</sup> Its synthesis typically starts from technical grade DDT, which is a mixture of isomers and related compounds.<sup>[2][3][4]</sup> The manufacturing process has been a subject of environmental concern due to the potential for DDT-related impurities to persist in the final product.<sup>[3][5]</sup> This guide outlines the conventional synthesis route and methods for purification to achieve a higher purity grade of **Dicofol**.

## Chemical Synthesis Pathway

The commercial production of **Dicofol** from technical grade DDT is a two-step process:

- Chlorination: Technical DDT is first chlorinated to form an intermediate, 1,1-bis(4-chlorophenyl)-1,2,2,2-tetrachloroethane (Cl-DDT).<sup>[1][6][7]</sup>
- Hydrolysis: The Cl-DDT intermediate is then hydrolyzed to yield **Dicofol**.<sup>[1][6]</sup>

The predominant isomers in the starting material and final product are the p,p' and o,p' isomers. Technical grade DDT typically contains about 75-80% p,p'-DDT and 15-21% o,p'-DDT. [3][4][8] The conversion of the o,p'-DDT isomer to its corresponding **Dicofol** analog is less efficient, reportedly due to steric hindrance.[6]

## Quantitative Data

The composition of technical grade starting materials and the resulting **Dicofol** product can vary. The following tables summarize typical compositions and impurity levels found in the synthesis process.

Table 1: Typical Composition of Technical Grade DDT

Component	Percentage (%)
p,p'-DDT	75 - 80
o,p'-DDT	15 - 21
Other DDT analogs	< 5

Source:[3][4][8]

Table 2: Typical Composition of Technical Grade **Dicofol**

Component	Percentage (%)
p,p'-Dicofol	~80
o,p'-Dicofol	~20
DDT-related impurities (DDTrs)	2 - 10

Source:[2][3][9]

Table 3: Common Impurities in Technical **Dicofol**

Impurity	Chemical Name
p,p'-DDT	1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane
o,p'-DDT	1,1,1-trichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethane
p,p'-DDE	1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene
p,p'-DDD	1,1-dichloro-2,2-bis(4-chlorophenyl)ethane
CI-DDT	1,1,1,2-tetrachloro-2,2-bis(4-chlorophenyl)ethane
DCBP	4,4'-dichlorobenzophenone

Source:[3][5]

## Experimental Protocols

The following protocols are based on methodologies described for producing a purer form of p,p'-**Dicofol** by first purifying the technical DDT.[3]

### 4.1. Purification of Technical Grade DDT

This step aims to isolate the p,p'-DDT isomer from the technical grade mixture.

- Materials: Technical grade DDT, isobutanol.
- Procedure:
  - Add 1500 ml of isobutanol to a 2-liter flask and heat to 60°C.
  - Add 600 g of technical DDT (containing approximately 80% p,p'-DDT).
  - Heat the mixture until a clear solution is obtained.
  - Cool the solution to 20°C with vigorous stirring to induce crystallization.

- Filter the mixture to collect the DDT crystals. This first recrystallization yields DDT with an increased p,p'-DDT content (e.g., ~97.6%).
- A second recrystallization can be performed using 800 ml of isobutanol for every 430 g of the purified DDT to achieve a purity of approximately 99.5% p,p'-DDT.

#### 4.2. Synthesis of DDE from Purified p,p'-DDT

- Materials: Purified p,p'-DDT, polyethylene glycol, 46% NaOH solution.
- Procedure:
  - Place the purified p,p'-DDT into a 500 ml flask.
  - Add approximately 3 ml of polyethylene glycol.
  - Heat the mixture to 100°C.
  - Add approximately 80 ml of a 46% NaOH solution dropwise. The temperature will increase to about 120°C.
  - This dehydrohalogenation step converts p,p'-DDT to 1,1-bis-(chlorophenyl)-dichloroethylene (p,p'-DDE).

#### 4.3. Chlorination of DDE to Cl-DDT

- Note: The cited literature proceeds from DDT to Cl-DDT via an intermediate DDE step in the overall process description, but a direct chlorination of DDT is also mentioned.[\[1\]](#)[\[3\]](#) The chlorination step converts the ethylene group into a chloroethane group.

#### 4.4. Hydrolysis of Cl-DDT to **Dicofol**

- Procedure: The 1,1-bis-(chlorophenyl)-1,2,2,2-tetrachloroethane (Cl-DDT) is then hydrolyzed to form **Dicofol**. This is the final step in the synthesis.[\[3\]](#)

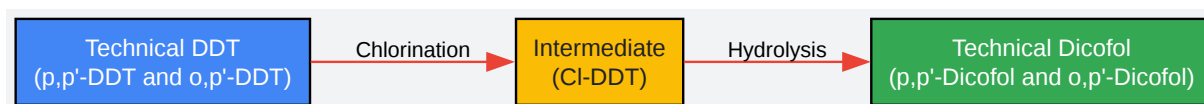
#### 4.5. Purification of the Final **Dicofol** Product

This step is crucial for removing remaining DDT-related impurities and the less active o,p'-**Dicofol** isomer.

- Materials: Technical **Dicofol**, glacial acetic acid.
- Procedure:
  - Add 400 g of technical **Dicofol** to a 500 ml flask.
  - Add 250 ml of glacial acetic acid.
  - Heat the mixture to 40-45°C until a clear solution is formed.
  - Cool the solution to 20°C and stir for 4 hours.
  - Further cool to 17°C to maximize crystallization.
  - Filter the resulting crystals and wash the filter cake with cooled (17°C) acetic acid.
  - This process yields crystalline p,p'-**Dicofol** with significantly reduced DDTr impurities (e.g., ~0.58%).

## Visualizations

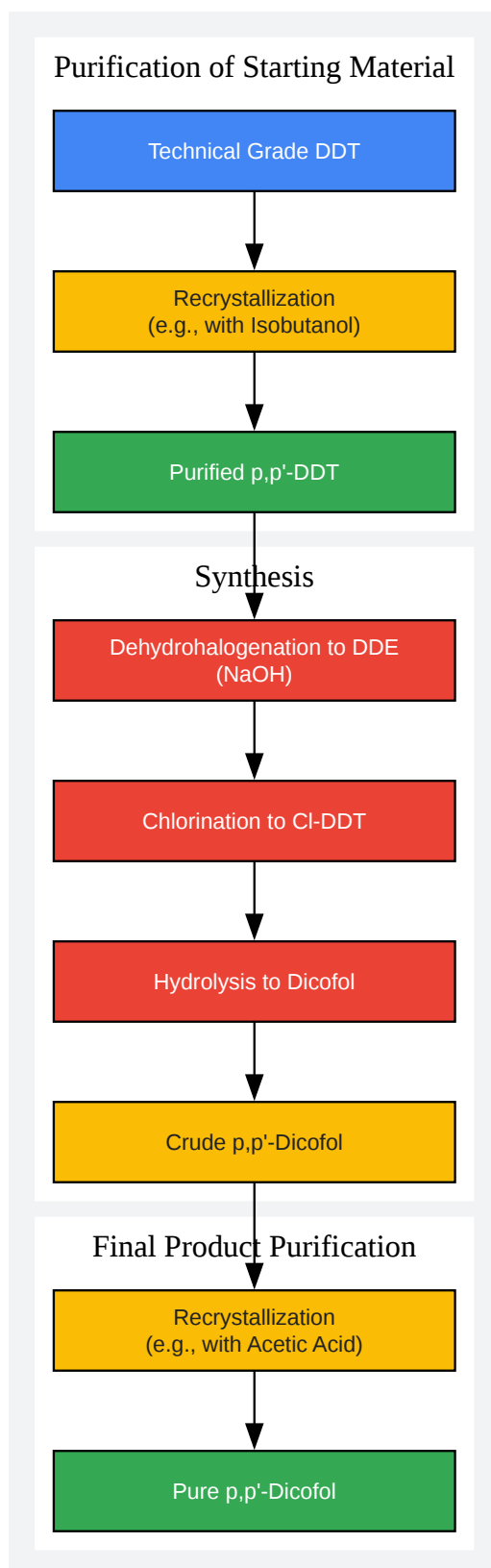
### 5.1. Synthesis Pathway from DDT to **Dicofol**



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Caption: General synthesis pathway of **Dicofol** from technical DDT.

### 5.2. Experimental Workflow for Purified **Dicofol**



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Caption: Workflow for the synthesis of purified p,p'-**Dicofol**.

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